N-(3-chloro-2-methylphenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chloro-2-methylphenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide is a useful research compound. Its molecular formula is C17H14ClN3O3 and its molecular weight is 343.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3-chloro-2-methylphenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide is a compound of significant interest due to its potential therapeutic applications. Its structure incorporates a pyridopyrimidine moiety, which is known for various biological activities, particularly in inhibiting key enzymes involved in cellular processes.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₈H₁₆ClN₃O₃
- Molecular Weight : 357.8 g/mol
- CAS Number : 1105251-37-3
The biological activity of this compound primarily stems from its interaction with dihydrofolate reductase (DHFR), an enzyme critical for folate metabolism and DNA synthesis. Inhibition of DHFR can lead to reduced cellular proliferation, making it a target for anti-cancer and anti-parasitic therapies.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Inhibition of Tumor Growth : Studies have shown that related pyridopyrimidine derivatives can inhibit tumor growth in various cancer models, including melanoma and urothelial cancer. The mechanism involves the blockade of DHFR, leading to decreased nucleotide synthesis and cell cycle arrest.
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against several pathogens. Its efficacy against bacterial strains has been documented, suggesting potential use in treating infections.
Case Studies and Research Findings
- Study on Antitumor Effects : A study conducted on a rat model of carcinosarcoma demonstrated that similar compounds significantly inhibited tumor growth compared to control groups. The mechanism was attributed to DHFR inhibition, which resulted in reduced levels of tetrahydrofolate necessary for DNA synthesis .
- Antimicrobial Testing : In vitro studies have shown that this compound exhibits activity against Gram-positive and Gram-negative bacteria, indicating its potential as an antibiotic agent .
Data Tables
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₆ClN₃O₃ |
Molecular Weight | 357.8 g/mol |
CAS Number | 1105251-37-3 |
Target Enzyme | Dihydrofolate Reductase (DHFR) |
Anticancer Activity | Yes |
Antimicrobial Activity | Yes |
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(4-oxopyrido[1,2-a]pyrimidin-2-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c1-11-12(18)5-4-6-13(11)19-15(22)10-24-16-9-17(23)21-8-3-2-7-14(21)20-16/h2-9H,10H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDUXHSZLOJCAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)COC2=CC(=O)N3C=CC=CC3=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.